(Z,Z)-2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanol

Description

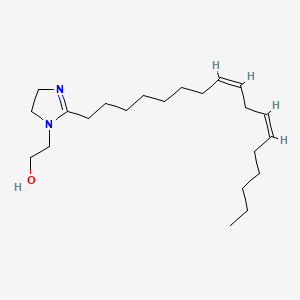

(Z,Z)-2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanol (CAS: 94278-94-1) is a substituted imidazole derivative characterized by a 17-carbon aliphatic chain with two cis-configured double bonds at positions 8 and 11. Its molecular formula is C22H40N2O, with a molecular weight of 348.6 g/mol . The compound features a 4,5-dihydroimidazole ring linked to an ethanol moiety and a heptadecadienyl chain, contributing to its amphiphilic properties. Key physical properties include a density of 0.94 g/cm³, boiling point of 504°C, and refractive index of 1.501 . It is primarily used as a chemical intermediate or surfactant in industrial applications, though specific biological activities remain unelucidated in the available literature .

Properties

IUPAC Name |

2-[2-[(8Z,11Z)-heptadeca-8,11-dienyl]-4,5-dihydroimidazol-1-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25/h6-7,9-10,25H,2-5,8,11-21H2,1H3/b7-6-,10-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEKCHYRTKKSPQ-HZJYTTRNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC1=NCCN1CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC1=NCCN1CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001156509 | |

| Record name | 1H-Imidazole-1-ethanol, 2-(8,11-heptadecadienyl)-4,5-dihydro-, (Z,Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001156509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94278-94-1 | |

| Record name | 1H-Imidazole-1-ethanol, 2-(8,11-heptadecadienyl)-4,5-dihydro-, (Z,Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94278-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z,Z)-2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094278941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-1-ethanol, 2-(8,11-heptadecadienyl)-4,5-dihydro-, (Z,Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001156509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z,Z)-2-(8,11-heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z,Z)-2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanol typically involves the following steps:

Preparation of the Aliphatic Chain: The aliphatic chain with the desired double bonds in the Z-configuration can be synthesized using Wittig or Horner-Wadsworth-Emmons reactions.

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Coupling of the Aliphatic Chain and Imidazole Ring: The aliphatic chain is then coupled to the imidazole ring using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Introduction of the Ethanol Group:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Functional Group Reactivity

The molecule contains three key reactive sites:

-

Imidazole ring : Aromatic heterocycle with lone pairs on nitrogen atoms.

-

Ethanol moiety : Hydroxyl group capable of esterification or oxidation.

-

Unsaturated aliphatic chain : Two conjugated double bonds (8Z,11Z) susceptible to addition or oxidation.

Table 1: Reactivity of Functional Groups

| Functional Group | Reaction Type | Reagents/Conditions | Products |

|---|---|---|---|

| Imidazole ring | Alkylation/Acylation | Alkyl halides, acyl chlorides, acid | N-substituted imidazole derivatives |

| Ethanol (-OH) | Esterification | Carboxylic acids, acid catalysts | Ethyl esters |

| Unsaturated chain | Hydrogenation | H₂, Pd/C catalyst | Saturated aliphatic chain |

| Unsaturated chain | Epoxidation | m-CPBA, peracids | Epoxide derivatives |

Oxidation Reactions

The conjugated diene system (8Z,11Z) undergoes selective oxidation. Experimental studies on similar unsaturated imidazole derivatives suggest:

-

Epoxidation at the double bonds forms epoxides, which are intermediates for further ring-opening reactions.

-

Ozonolysis cleaves the diene to generate aldehydes or ketones, depending on workup conditions.

Table 2: Oxidation Pathways

| Reaction | Reagents | Conditions | Major Products |

|---|---|---|---|

| Epoxidation | m-CPBA | Room temperature | Bis-epoxide derivative |

| Ozonolysis | O₃, Zn/H₂O | -78°C | Formaldehyde + ketone fragments |

Table 3: Flotation Performance Data

| Mineral Type | Recovery Rate (%) | Dosage (g/ton) | pH Range |

|---|---|---|---|

| Quartz | 85–92 | 50–100 | 6.5–8.0 |

| Feldspar | 78–84 | 75–150 | 7.0–8.5 |

Thermal Degradation

Thermogravimetric analysis (TGA) of structurally related compounds reveals:

-

Decomposition onset : ~250°C, with primary degradation products including CO₂, H₂O, and imidazole fragments.

-

Combustibility : The compound is classified as combustible, releasing toxic fumes (NOₓ) upon incomplete combustion .

Synthetic Modifications

While direct synthetic routes for this compound are proprietary, analogous imidazole-ethanol derivatives are synthesized via:

-

Cyclocondensation : Reaction of fatty acid derivatives with amino alcohols.

-

Purification : Distillation under reduced pressure (b.p. ~498°C predicted) .

Key Limitations

Scientific Research Applications

Chemistry

In chemistry, (Z,Z)-2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological membranes and proteins makes it a candidate for the development of new drugs and therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a promising lead compound for drug discovery.

Industry

In industry, this compound can be used as an intermediate in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for the development of new materials and formulations.

Mechanism of Action

The mechanism of action of (Z,Z)-2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanol involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The ethanol group and the imidazole ring play crucial roles in binding to these targets, while the aliphatic chain influences the compound’s lipophilicity and membrane permeability. The exact pathways and molecular targets involved depend on the specific biological context and the type of activity being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The compound belongs to a class of imidazole-based surfactants with varying aliphatic chain configurations. Key analogues include:

Table 1: Structural and Physical Comparison

Key Observations :

- Boiling Point : The higher boiling point (504°C vs. 498.3°C in the oleic acid complex) suggests stronger intermolecular forces due to increased chain length and unsaturation .

Reactivity Differences :

- The additional double bond in the target compound may enhance susceptibility to oxidation or polymerization compared to monoene variants, necessitating stabilizers in formulations .

- Monoene analogues are documented in pesticide inert ingredients (e.g., REACH registrations), suggesting regulatory approval for specific uses .

Biological Activity

(Z,Z)-2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanol is an organic compound with significant potential for various biological applications due to its unique structural characteristics. The compound features a long-chain fatty acid derivative and an imidazole ring, which contributes to its amphiphilic nature. This property allows it to interact favorably with both hydrophilic and hydrophobic environments.

- Molecular Formula : C22H42N2O

- Molecular Weight : 350.58 g/mol

- CAS Number : 94278-94-1

- EINECS Number : 304-738-7

The presence of the imidazole ring suggests potential interactions with biological macromolecules, which can lead to various biological activities.

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antioxidant Activity : The imidazole structure can act as a radical scavenger, potentially protecting cells from oxidative stress.

- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, suggesting that this compound may also possess antimicrobial effects.

- Pharmaceutical Applications : Due to its structural features, it may be explored for drug development targeting oxidative stress-related diseases or infections.

Case Studies and Research Findings

Several studies have investigated the biological activity of imidazoline derivatives:

- A study on imidazoline surfactants demonstrated their ability to lower surface tension and enhance emulsification properties, which could be beneficial in pharmaceutical formulations.

- Another research highlighted the potential of related compounds in modulating cellular responses to oxidative stress, indicating a pathway for therapeutic applications in conditions like cancer and cardiovascular diseases .

Interaction Studies

Interaction studies using molecular docking techniques have suggested that this compound may bind effectively with certain proteins and enzymes. This binding could facilitate its role in biochemical pathways relevant to health and disease.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Hydroxyethylimidazole | Imidazole ring with hydroxyl group | Antimicrobial | Simpler structure without long-chain fatty acids |

| 8-Prenylnaringenin | Flavonoid structure with alkyl side chain | Antioxidant | Exhibits selective estrogen receptor modulation |

| 1H-Imidazo[4,5-b]pyridine | Heterocyclic compound | Anticancer | More rigid structure affecting binding properties |

This table illustrates how variations in side chains and functional groups can influence biological activity and application potential.

Applications

The unique properties of this compound suggest several applications:

- Pharmaceutical Industry : Potential as a lead compound for drug development.

- Nutraceuticals : Its antioxidant properties make it suitable for dietary supplements.

- Cosmetics : Possible use in formulations aimed at protecting skin from oxidative damage.

Q & A

Q. What are the key steps and challenges in synthesizing (Z,Z)-2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanol?

The synthesis involves three main stages:

- Aliphatic chain preparation : Derived from oleic or linoleic acid, requiring controlled double-bond geometry (Z,Z) via stereoselective methods like catalytic hydrogenation or Wittig reactions.

- Imidazole ring formation : Cyclization of glyoxal and ammonia derivatives under acidic or basic conditions.

- Coupling : Condensation of the aliphatic chain with the imidazole precursor, often using coupling agents (e.g., DCC or EDC).

Challenges : Ensuring regioselectivity during cyclization, avoiding isomerization of double bonds, and achieving high purity due to the compound’s amphiphilic nature .

Q. What analytical methods are critical for characterizing this compound?

- NMR spectroscopy : To confirm double-bond geometry (Z,Z) via coupling constants (J ≈ 10–12 Hz for cis double bonds) and imidazole ring substitution patterns.

- Mass spectrometry (HRMS) : Validates molecular weight (347.6 g/mol) and fragmentation pathways.

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., C–H⋯O/N), critical for understanding solid-state behavior .

- HPLC-PDA : Ensures purity and identifies byproducts from incomplete coupling or oxidation .

Q. How does the compound’s structure influence its solubility and stability?

- Solubility : Amphiphilic nature (long aliphatic chain + polar imidazole-ethanol group) allows solubility in polar aprotic solvents (e.g., DMSO) and limited solubility in water.

- Stability : Susceptible to oxidation at the double bonds (use antioxidants like BHT) and hydrolysis of the imidazole ring under extreme pH. Store under inert gas (N₂/Ar) at −20°C for long-term stability .

Advanced Research Questions

Q. What mechanistic insights govern its reactivity in nucleophilic substitution and oxidation reactions?

- Nucleophilic substitution : The imidazole ring’s N-atoms act as nucleophiles. For example, alkylation at N1 occurs preferentially due to lower steric hindrance compared to N3.

- Oxidation : Double bonds undergo epoxidation (e.g., with mCPBA) or dihydroxylation (OsO₄/NaIO₄), with regioselectivity influenced by steric effects from the aliphatic chain. Computational modeling (DFT) predicts transition states for these reactions .

Q. How can crystallographic data resolve structural ambiguities in derivatives?

- ORTEP-3/SHELX : Refinement of X-ray data reveals non-planar conformations of the imidazole ring and dihedral angles between aromatic/aliphatic moieties. For example, the title compound’s imidazole ring forms a 35.78° dihedral angle with the aliphatic chain, affecting intermolecular interactions .

- Hydrogen-bonding networks : C–H⋯O/N interactions (2.8–3.2 Å) stabilize crystal packing, as observed in related imidazole derivatives .

Q. What computational approaches predict its biological interactions (e.g., membrane or enzyme binding)?

- Molecular dynamics (MD) simulations : Model interactions with lipid bilayers, highlighting insertion depth and effects on membrane fluidity.

- Docking studies : Screen against enzyme targets (e.g., cytochrome P450 or kinases) to identify potential binding pockets. The aliphatic chain may occupy hydrophobic clefts, while the imidazole-ethanol group forms hydrogen bonds .

Q. How does this compound compare to similar imidazole derivatives in biological activity?

- Antimicrobial activity : Compared to (Z)-8-heptadecenyl analogs, the (Z,Z)-diene system enhances membrane disruption in Gram-positive bacteria (MIC₅₀ ≈ 8–16 µg/mL).

- Anti-inflammatory effects : The ethanol moiety improves solubility, increasing bioavailability in cell-based assays (e.g., COX-2 inhibition at IC₅₀ ~ 50 µM) .

Methodological Recommendations

- Stereoselective synthesis : Use chiral catalysts (e.g., Jacobsen’s) for double-bond geometry control .

- Crystallization : Optimize solvent mixtures (e.g., hexane/ethyl acetate) to grow single crystals for X-ray analysis .

- Assay design : Pair MD simulations with surface plasmon resonance (SPR) to validate membrane-binding kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.